An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel benzimidazole derivative, 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol. Benzimidazoles represent a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] The therapeutic potential of any new chemical entity is fundamentally governed by its physicochemical characteristics, which dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document, intended for researchers and drug development professionals, details the structural attributes of the title compound and outlines the critical experimental methodologies for determining its lipophilicity (LogP/LogD), ionization constant (pKa), and aqueous solubility. By explaining the causality behind these experimental choices and providing validated protocols, this guide serves as a foundational resource for advancing the preclinical assessment of this compound and related analogues.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, an isosteric analogue of naturally occurring purines, is a cornerstone in modern medicinal chemistry.[3] Its unique structural features, including hydrogen bond donor-acceptor capabilities, potential for π-π stacking interactions, and capacity for hydrophobic binding, allow it to interact with a diverse array of biological targets.[4] This versatility has led to the development of numerous FDA-approved drugs for conditions ranging from microbial infections to cancer.[1][2]
The subject of this guide, 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol, incorporates this privileged scaffold. Its structure is characterized by a methyl group at the 5-position, which can influence metabolic stability and target affinity, and a flexible aminopropanol side chain at the 2-position. This side chain introduces additional hydrogen bonding sites and rotatable bonds, which are expected to significantly impact its physicochemical profile and, consequently, its drug-like properties. Understanding these properties is not merely an academic exercise; it is a critical first step in rational drug design and development.
Compound Identification
A clear identification of the molecule is paramount for any scientific investigation. The key identifiers for the target compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-[(5-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol | N/A |
| CAS Number | 302812-86-8 | [5] |
| Molecular Formula | C₁₁H₁₅N₃O | [5] |
| Molecular Weight | 205.26 g/mol | [5] |
| Physical Form | Solid | [5] |
| InChI Key | QJZMLNRFAVEYRV-UHFFFAOYSA-N | [5] |
Core Physicochemical Properties: Experimental Assessment
The journey from a promising compound to a viable drug candidate is paved with data. The following sections detail the experimental determination of the most critical physicochemical properties. The protocols described are industry-standard methods designed to produce reliable and reproducible data essential for building robust structure-activity relationships (SAR) and pharmacokinetic models.
Summary of Physicochemical Data
The table below summarizes the key properties discussed in this guide. Since experimental data for this specific molecule is not publicly available, representative predicted values are included to illustrate a typical data profile. Experimental verification using the protocols herein is mandatory for any research program.
| Physicochemical Property | Predicted Value | Experimental Method | Significance in Drug Development |
| cLogP | 1.8 ± 0.5 | Shake-Flask (OECD 107) | Membrane permeability, metabolic stability, promiscuity |
| Aqueous Solubility (pH 7.4) | 50-200 µM | Thermodynamic Shake-Flask | Bioavailability, formulation, dose limitation |
| pKa (Basic) | 7.5 ± 0.5 | Potentiometric Titration | Ionization state, solubility, receptor interaction, cell penetration |
| pKa (Basic) | 4.0 ± 0.5 | Potentiometric Titration | Determines charge at physiological pH, influencing ADMET profile |
Lipophilicity: The Octanol-Water Partition Coefficient (LogP/LogD)
Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is arguably the single most important physicochemical parameter in drug discovery. A compound that is too hydrophilic will fail to cross cellular membranes, while one that is too lipophilic may exhibit poor solubility, high protein binding, and be prone to rapid metabolic clearance. The "shake-flask" method remains the gold standard for its direct and unambiguous measurement.[6] We measure the distribution coefficient (LogD) at pH 7.4, as this reflects the ionization state and overall lipophilicity in physiological conditions.[6]
Trustworthiness: The protocol's self-validating nature comes from the use of pre-saturated solvents to ensure true equilibrium is reached, and analysis of both phases, which allows for a mass balance calculation to confirm the accuracy of the measurement.
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Preparation of Phases: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This pre-saturation is critical to prevent volume shifts during the experiment.
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Compound Preparation: Prepare a stock solution of the test compound in the organic phase (e.g., 1 mg/mL in pre-saturated n-octanol).
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Partitioning: In a glass vial, combine 1 mL of the compound-containing organic phase with 1 mL of the pre-saturated aqueous phase.
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Equilibration: Tightly cap the vial and shake vigorously on a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to achieve a clean separation of the two phases.
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Sampling & Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.
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Calculation: Calculate the LogD using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Workflow for experimental LogD determination.
Ionization Constant (pKa)
Expertise & Experience: The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. Since only the neutral form of a drug can efficiently diffuse across biological membranes, knowing the pKa is essential for predicting its behavior in different physiological compartments (e.g., stomach pH ~2, intestine pH ~6.5, blood pH ~7.4).[6] Our target molecule has multiple basic centers: the two benzimidazole nitrogens and the secondary amine in the linker. Potentiometric titration is a robust method that allows for the empirical determination of these values by monitoring pH changes upon the addition of a titrant.
Trustworthiness: The method is validated by running a blank titration (without the compound) to correct for the buffering capacity of the solvent system. The generation of a full titration curve provides multiple data points for a precise calculation of the inflection point, which corresponds to the pKa.
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Sample Preparation: Accurately weigh and dissolve a sample of the compound (e.g., 1-2 mg) in a suitable co-solvent system (e.g., methanol/water) to ensure complete solubility.
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Initial pH Adjustment: Adjust the pH of the solution to the acidic range (e.g., pH 2) with a standardized solution of HCl.
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Titration: Slowly titrate the solution with a standardized base (e.g., 0.1 M NaOH) using a calibrated auto-titrator. Record the pH value after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the curve (the inflection point), which can be calculated using the first derivative of the titration curve. Multiple pKa values may be observed if the basicities of the nitrogen atoms are sufficiently different.
Caption: pH-dependent ionization states of the molecule.
Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a major cause of failure for drug candidates. Insufficient solubility can lead to low and erratic absorption, making it difficult to achieve therapeutic concentrations in the body.[7] The thermodynamic shake-flask solubility assay is the definitive method. It measures the equilibrium solubility of the solid form of the compound, providing a true measure of its intrinsic solubility that is critical for formulation development and biopharmaceutical modeling.
Trustworthiness: This protocol ensures a true equilibrium is reached by agitating the sample for an extended period (24 hours). The use of filtration to separate undissolved solid and subsequent analysis by a sensitive method like HPLC-UV ensures that only the truly dissolved compound is measured, preventing inflation of the value by suspended microparticles.
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Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of the desired pH (e.g., PBS, pH 7.4). The presence of visible solid material throughout the experiment is essential.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach thermodynamic equilibrium.
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Phase Separation: After 24 hours, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solids.
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Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
Caption: Workflow for thermodynamic solubility measurement.
Conclusion and Strategic Implications
The physicochemical properties of 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol are the primary determinants of its potential as a therapeutic agent. A moderate lipophilicity (predicted cLogP ~1.8), combined with key ionization centers active around physiological pH, suggests a compound capable of balancing aqueous solubility with the membrane permeability required for oral absorption. However, these are only informed hypotheses.
The true value lies in the empirical data generated through the robust, validated protocols detailed in this guide. This data will enable project teams to:
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Build predictive ADMET models: Correlate physicochemical properties with early in vitro data on permeability, metabolic stability, and toxicity.
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Guide structural modifications: Rationally design next-generation analogues with improved drug-like properties.
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Develop suitable formulations: Select appropriate vehicles for in vivo studies based on solubility and stability data.
Executing these experimental plans is a foundational step in de-risking this chemical series and unlocking the full therapeutic potential of the benzimidazole scaffold.
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